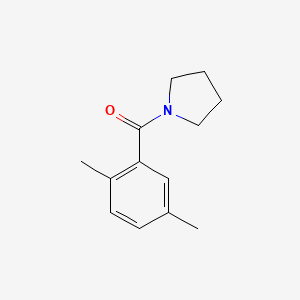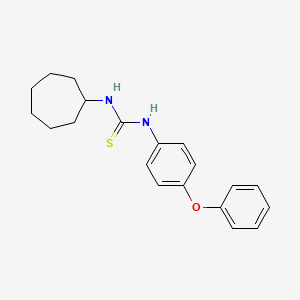
N-cycloheptyl-N'-(4-phenoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-N'-(4-phenoxyphenyl)thiourea, commonly referred to as CPTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTU belongs to the class of thiourea derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
科学研究应用
CPTU has been extensively studied for its potential therapeutic applications. In vitro studies have shown that CPTU exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. CPTU has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, CPTU has been shown to possess anti-viral activity against the hepatitis C virus.
作用机制
The mechanism of action of CPTU is not fully understood. However, it has been proposed that CPTU exerts its biological effects by interacting with various molecular targets. For example, CPTU has been found to bind to the ATP-binding site of the mitogen-activated protein kinase (MAPK) and inhibit its activity, which leads to the inhibition of the production of pro-inflammatory cytokines. CPTU has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects
CPTU has been found to have various biochemical and physiological effects. In animal studies, CPTU has been shown to reduce inflammation and oxidative stress in the liver. CPTU has also been found to improve glucose tolerance and insulin sensitivity in diabetic mice. In addition, CPTU has been shown to inhibit the growth of tumors in mice.
实验室实验的优点和局限性
One advantage of using CPTU in lab experiments is its relatively low toxicity. CPTU has been found to be well-tolerated in animal studies, with no significant adverse effects observed at therapeutic doses. However, one limitation of using CPTU in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on CPTU. One area of interest is the development of more potent analogs of CPTU with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential of CPTU as a treatment for viral infections, such as hepatitis C. Finally, further studies are needed to elucidate the molecular targets and mechanisms of action of CPTU, which could lead to the development of novel therapeutic strategies for various diseases.
Conclusion
In conclusion, CPTU is a promising chemical compound that has potential therapeutic applications in the treatment of various diseases. Its anti-inflammatory, anti-cancer, and anti-viral properties have been extensively studied, and its mechanism of action is being investigated. While there are some limitations to using CPTU in lab experiments, its low toxicity and potent biological effects make it a valuable tool for scientific research. Future studies on CPTU could lead to the development of novel therapeutic strategies for various diseases.
合成方法
The synthesis of CPTU involves the reaction of cycloheptylamine with 4-phenoxybenzoyl isothiocyanate in the presence of a base. The reaction yields a white crystalline solid with a melting point of 190-192°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
属性
IUPAC Name |
1-cycloheptyl-3-(4-phenoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c24-20(21-16-8-4-1-2-5-9-16)22-17-12-14-19(15-13-17)23-18-10-6-3-7-11-18/h3,6-7,10-16H,1-2,4-5,8-9H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEFSULZQJUCEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

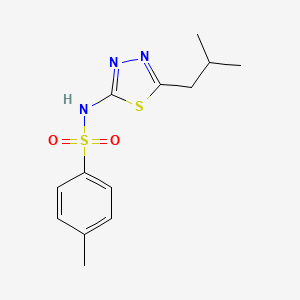
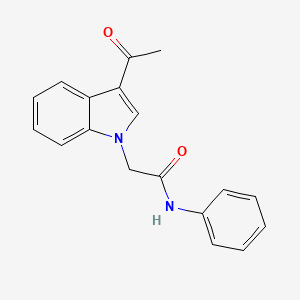
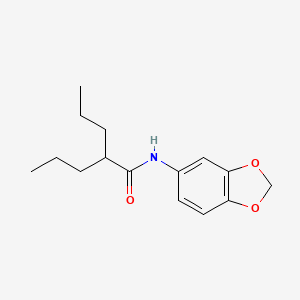
![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-(4-fluorobenzyl)benzamide](/img/structure/B5750217.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5750229.png)
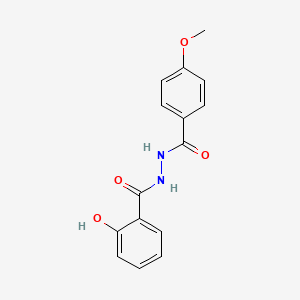
![5-[(5-ethyl-2-thienyl)methylene]-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B5750234.png)
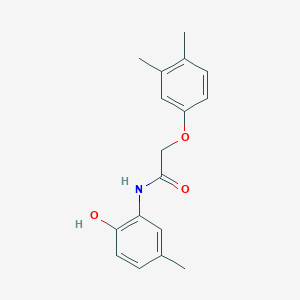
![1-{3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}ethanone](/img/structure/B5750252.png)
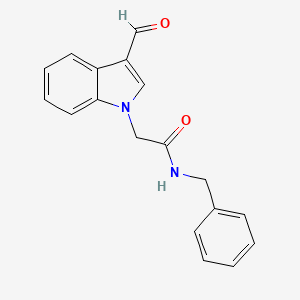
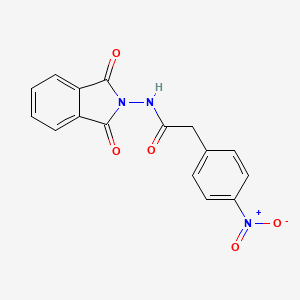
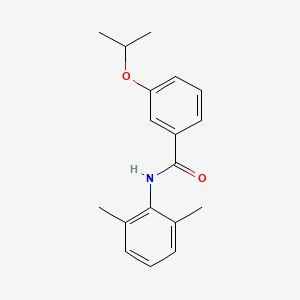
![2-[(4-chlorophenyl)thio]-N-methylacetamide](/img/structure/B5750293.png)
